![molecular formula C30H25NP2 B1602218 2-[Bis(diphenylphosphanyl)methyl]pyridin CAS No. 60398-55-2](/img/structure/B1602218.png)

2-[Bis(diphenylphosphanyl)methyl]pyridin

Übersicht

Beschreibung

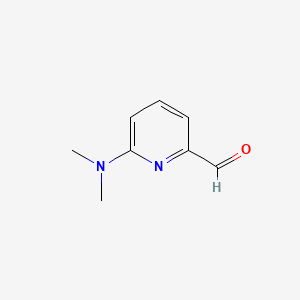

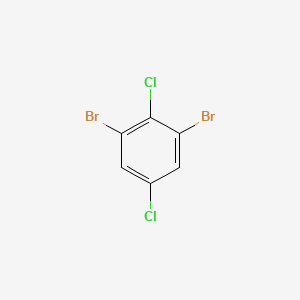

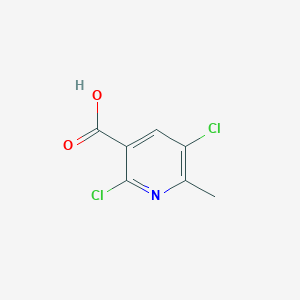

2-[Bis(diphenylphosphanyl)methyl]pyridine is an organic compound with the molecular formula C30H25NP2 . It has an average mass of 461.474 Da and a monoisotopic mass of 461.146210 Da . This compound is also known by other names such as 2-[Bis(diphenylphosphino)methyl]pyridine and 2-pyridylbis(diphenylphosphino)methane .

Molecular Structure Analysis

The molecular structure of 2-[Bis(diphenylphosphanyl)methyl]pyridine consists of a pyridine ring with a bis(diphenylphosphanyl)methyl group attached to one of the carbon atoms . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 7 freely rotating bonds .Physical and Chemical Properties Analysis

2-[Bis(diphenylphosphanyl)methyl]pyridine has a boiling point of 587.6±50.0 °C at 760 mmHg and a flash point of 309.1±30.1 °C . Its vapor pressure is 0.0±1.6 mmHg at 25°C, and the enthalpy of vaporization is 84.5±3.0 kJ/mol . The compound has an ACD/LogP value of 9.05 .Wissenschaftliche Forschungsanwendungen

Synthese von lumineszierenden Kupfer(I)-Halogenid-Komplexen

Diese Verbindung dient als chelatisierender Ligand bei der Synthese von lumineszierenden Kupfer(I)-Halogenid-Komplexen .

Katalyse in der organischen Synthese

Es wird bei der Synthese von Kupfer-1,2-bis(diphenylphosphino)benzol-Katalysatoren für die β-Borierung von α, β-ungesättigten Amiden verwendet .

Antioxidative Aktivität und DNA-Bindung

Mit diesem Liganden synthetisierte Komplexe weisen antioxidative Aktivität und DNA-Bindungsaffinität auf, was auf mögliche Anwendungen in der Biochemie und Pharmakologie hindeutet .

Metallkatalysierte Kreuzkupplungsreaktionen

Es kann an Palladium-katalysierten Kreuzkupplungsreaktionen beteiligt sein, die im Bereich der organischen Chemie von Bedeutung sind .

Wirkmechanismus

Target of Action

Phosphine ligands like this compound are known to bind to transition metals, forming stable complexes .

Mode of Action

2-[Bis(diphenylphosphanyl)methyl]pyridine, as a phosphine ligand, can form coordination complexes with transition metals . The phosphorus atoms in the compound provide electron pairs for bonding with the metal atom, resulting in a stable complex .

Biochemical Pathways

The formed complexes can be involved in various catalytic reactions, impacting multiple biochemical pathways .

Result of Action

The compound’s ability to form stable complexes with transition metals can influence various catalytic reactions at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[Bis(diphenylphosphanyl)methyl]pyridine. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The compound’s interaction with its targets and its efficacy can also be influenced by factors such as pH, temperature, and the presence of other molecules .

Biochemische Analyse

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 2-[Bis(diphenylphosphanyl)methyl]pyridine vary with different dosages in animal models .

Metabolic Pathways

It is possible that it interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins and affect its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

[diphenylphosphanyl(pyridin-2-yl)methyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NP2/c1-5-15-25(16-6-1)32(26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)33(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOQTXVSGUZHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C3=CC=CC=N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572390 | |

| Record name | 2-[Bis(diphenylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60398-55-2 | |

| Record name | 2-[Bis(diphenylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.